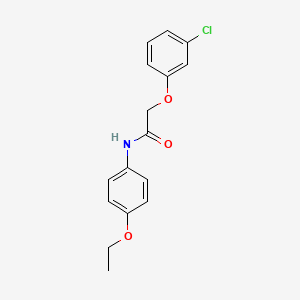

![molecular formula C15H17N3S B5510345 N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amino compounds with isothiocyanates under specific conditions to yield a variety of thiourea compounds. For instance, the synthesis of N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea and related compounds was achieved by reacting corresponding amino esters with phenylisothiocyanate in boiling ethanol, leading to various pyridothienopyrimidine derivatives under different reaction conditions (El-kashef et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex and is often characterized using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. The structural characterization of a copper(II) complex containing N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea showcased a square-pyramidal environment around the copper ion, indicating the intricate molecular geometry of these compounds (Tadjarodi et al., 2007).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including oxidative cyclization, which can result in the formation of new ligands and complexes with metals. The oxidative cyclization of N-(2-pyridyl)-N'-(4-methoxyphenyl)thiourea, for example, leads to the formation of complexes with distinct chemical properties, such as the ability to form centrosymmetric dimers through hydrogen bonding interactions (Tadjarodi et al., 2007).

Aplicaciones Científicas De Investigación

Analytical Toxicology

In analytical toxicology, ethylene thiourea (ETU), a metabolite related to the chemical class of thioureas, serves as an indicator for exposure to ethylenebisdithiocarbamates (EBDCs) fungicides. A high-performance liquid chromatography with photodiode-array detection (HPLC-DAD) method was optimized for the determination of ETU in human urine. This method aids in monitoring exposure to EBDCs among farmers, showcasing the role of thiourea derivatives in environmental and occupational health (S. El Balkhi, P. Sandouk, M. Galliot-Guilley, 2005).

Heterocyclic Chemistry

Thiourea derivatives are instrumental in the synthesis of heterocyclic compounds. For example, thiourea reacts with amino esters to produce various pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, demonstrating the utility of thiourea derivatives in the synthesis of complex organic molecules with potential applications in medicinal chemistry and material sciences (H. El-kashef et al., 2010).

Antiviral Research

In the field of antiviral research, N-diazinyl-N'-[2-(2-pyridyl)ethyl]thioureas were synthesized and evaluated as non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT). This highlights the potential of thiourea derivatives in developing novel antiviral agents (G. Heinisch et al., 1997).

Materials Science

In materials science, ethynylated-thiourea derivatives were synthesized and characterized for their applications as resistive-type carbon dioxide (CO2) gas sensors. This research indicates the versatility of thiourea derivatives in sensor technology, especially for environmental monitoring and control (A. Daud et al., 2019).

Propiedades

IUPAC Name |

1-ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-2-17-15(19)18-14-5-3-12(4-6-14)11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLIUVSDRHDMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=C(C=C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)